3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol
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Overview
Description
3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.21 g/mol It is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4,4,4-trifluoro-3-phenylbutan-1-one with ammonia or an amine under appropriate conditions to introduce the amino group . The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-amino-4,4,4-trifluoro-3-phenylbutan-2-one.
Reduction: Formation of 3-amino-4,4,4-trifluoro-3-phenylbutan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Similar in structure but lacks the amino group.
3-Amino-4,4,4-trifluorobutyrate: Similar but with a different functional group arrangement.
Uniqueness
3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino group provides reactivity for further chemical modifications .
Properties
IUPAC Name |
3-amino-4,4,4-trifluoro-3-phenylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)9(14,6-7-15)8-4-2-1-3-5-8/h1-5,15H,6-7,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASWLOANNXKYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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